2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol
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Overview
Description
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . This compound features a benzodioxole group, an ethoxyphenol group, and an imino group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-ethoxy-2-hydroxyaniline under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions, optimized for yield and purity, using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole or phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzodioxole group may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar phenolic structure and exhibit various biological activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole group and are studied for their anticancer properties.
Uniqueness
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol is unique due to its combination of the benzodioxole and ethoxyphenol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-19-14-5-3-4-11(16(14)18)9-17-12-6-7-13-15(8-12)21-10-20-13/h3-9,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZJXWKFSNMWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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